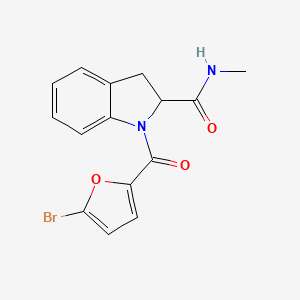

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

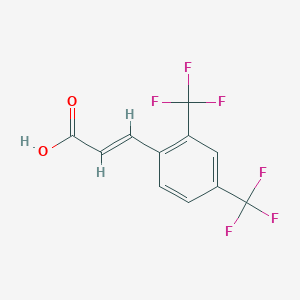

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.184. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Applications

Cu-Catalyzed Synthesis of Substituted Isoindolinones : A study by Gogoi et al. (2014) presents a Cu(I)-catalyzed synthesis method for substituted 3-methyleneisoindolin-1-ones, utilizing alkynyl acids as an alkyne source. This method involves the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a heteroannulation process, highlighting a synthesis pathway that might be relevant for producing structurally related compounds (Gogoi et al., 2014).

Iron-Catalyzed Alkylation of Carboxamides : Research by Fruchey et al. (2014) explores the direct ortho-alkylation of aryl carboxamides in the presence of an iron source, providing a method for modifying carboxamide structures which could be applicable to the functionalization of compounds similar to "1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide" (Fruchey et al., 2014).

Palladium-Catalyzed Multicomponent Carbonylation : A study by Mancuso et al. (2014) details a palladium iodide catalyzed oxidative carbonylation process to produce functionalized isoindolinone and isobenzofuranimine derivatives. This demonstrates a versatile approach to synthesizing complex heterocyclic structures, potentially relevant for derivatives of "this compound" (Mancuso et al., 2014).

Chemical Properties and Interactions

Antiprotozoal Agents : Ismail et al. (2004) synthesized and evaluated 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine derivatives for their antiprotozoal properties, indicating the potential biomedical applications of furan and imidazo[1,2-a]pyridine derivatives (Ismail et al., 2004).

作用機序

Target of Action

The primary target of the compound 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

The compound interacts with COX-2 through a process known as molecular docking . This involves the compound binding to the active site of the COX-2 enzyme, thereby inhibiting its activity. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects.

Biochemical Pathways

The inhibition of COX-2 by the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain due to its inhibition of prostaglandin production . This can potentially be beneficial in the treatment of conditions associated with inflammation and pain, such as arthritis.

生化学分析

Biochemical Properties

The compound, 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide, has shown promising interactions with certain enzymes and proteins. Molecular docking screening of the compound on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity . This suggests that the compound could potentially act as a COX-2 inhibitor .

Cellular Effects

COX-2 is involved in inflammation and pain, so inhibiting this enzyme could have significant effects on these cellular processes .

Molecular Mechanism

Its potential as a COX-2 inhibitor suggests it may bind to the COX-2 enzyme, inhibiting its activity and thereby influencing cellular processes .

特性

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQWHHTWAKJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)